molecular formula C9H9N3O B2951904 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol CAS No. 1551469-58-9

2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol

Cat. No.: B2951904
CAS No.: 1551469-58-9
M. Wt: 175.191
InChI Key: ZSEAUSCRGPKSMS-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is known for its presence in many biologically active molecules, while the pyridine ring is a common structural motif in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach is the [3 + 2] cycloaddition protocol catalyzed by TMSOTf, which provides a regiocontrolled synthesis of substituted imidazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, are likely to be applied to scale up the production of 2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the nitrogen atoms of the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions. The reaction conditions typically involve mild to moderate temperatures and the use of polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Scientific Research Applications

2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: A simpler imidazole derivative with similar chemical properties.

    2-methylpyridine: A pyridine derivative that shares the pyridine ring structure.

    2-(1H-imidazol-2-yl)pyridine: A closely related compound without the methyl group on the imidazole ring.

Uniqueness

2-(1-methyl-1H-imidazol-2-yl)pyridin-3-ol is unique due to the presence of both the imidazole and pyridine rings, which confer distinct chemical and biological properties. The methyl group on the imidazole ring can influence the compound’s reactivity and binding affinity, making it a valuable scaffold for drug development and other applications.

Properties

IUPAC Name

2-(1-methylimidazol-2-yl)pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-6-5-11-9(12)8-7(13)3-2-4-10-8/h2-6,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEAUSCRGPKSMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C2=C(C=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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